Cas no 108989-36-2 (3,3'-Dibromo-4,4'-dimethoxybiphenyl)
3,3'-Dibromo-4,4'-dimethoxybiphenyl Chemical and Physical Properties
Names and Identifiers
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- 1,1'-Biphenyl,3,3'-dibromo-4,4'-dimethoxy-
- 3,3'-Dibromo-4,4'-dimethoxybiphenyl
- 2-bromo-4-(3-bromo-4-methoxyphenyl)-1-methoxybenzene
- 1,1'-Biphenyl,3,3'-dibromo-4,4'-dimethoxy
- 3,3'-Dibrom-4,4'-dimethoxy-biphenyl
- 3,3'-dibromo-4,4'-dimethoxy-biphenyl
- 3,3''-DIBROMO-4,4''-DIMETHOXYBIPHENYL
- 3,3''-DIBROMO-4,4''-DIMETHOXYBIPHENYL,95.0+%(GC)
- D3603
- 3,3'-Dibromo-4,4'-dimethoxy-1,1'-biphenyl
- 3,3-Dibromo-4,4-dimethoxybiphenyl
- BS-50619
- 108989-36-2
- 3,3/'/'-DIBROMO-4,4/'/'-DIMETHOXYBIPHENYL
- MFCD10000957
- CS-0365804
- DTXSID90567379
- SCHEMBL12326165
- DB-252044
- VUOOJGFHEDZGEA-UHFFFAOYSA-N
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- MDL: MFCD10000957
- Inchi: 1S/C14H12Br2O2/c1-17-13-5-3-9(7-11(13)15)10-4-6-14(18-2)12(16)8-10/h3-8H,1-2H3
- InChI Key: VUOOJGFHEDZGEA-UHFFFAOYSA-N
- SMILES: BrC1=C(C=CC(=C1)C1C=CC(=C(C=1)Br)OC)OC
Computed Properties
- Exact Mass: 369.92000
- Monoisotopic Mass: 369.92040g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 236
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 4.9
- Topological Polar Surface Area: 18.5
Experimental Properties
- Color/Form: Not determined
- Melting Point: 164.0 to 168.0 deg-C
- Refractive Index: 1.592
- PSA: 18.46000
- LogP: 4.89580
- Solubility: Not determined
3,3'-Dibromo-4,4'-dimethoxybiphenyl Security Information
-
Symbol:
- Prompt:warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
3,3'-Dibromo-4,4'-dimethoxybiphenyl Customs Data
- HS CODE:2909309090
- Customs Data:
China Customs Code:
2909309090Overview:
2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
3,3'-Dibromo-4,4'-dimethoxybiphenyl Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D3603-1g |
3,3'-Dibromo-4,4'-dimethoxybiphenyl |
108989-36-2 | 95.0%(GC) | 1g |
¥580.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D3603-5g |
3,3'-Dibromo-4,4'-dimethoxybiphenyl |
108989-36-2 | 95.0%(GC) | 5g |
¥2450.0 | 2022-06-10 | |
| TRC | D426588-50mg |
3,3'-Dibromo-4,4'-dimethoxybiphenyl |
108989-36-2 | 50mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D426588-100mg |
3,3'-Dibromo-4,4'-dimethoxybiphenyl |
108989-36-2 | 100mg |
$ 65.00 | 2022-06-05 | ||
| TRC | D426588-500mg |
3,3'-Dibromo-4,4'-dimethoxybiphenyl |
108989-36-2 | 500mg |
$ 210.00 | 2022-06-05 | ||
| Ambeed | A428621-100mg |
3,3'-Dibromo-4,4'-dimethoxybiphenyl |
108989-36-2 | 95% | 100mg |
$8.0 | 2024-04-26 | |
| Ambeed | A428621-250mg |
3,3'-Dibromo-4,4'-dimethoxybiphenyl |
108989-36-2 | 95% | 250mg |
$19.0 | 2024-04-26 | |
| Ambeed | A428621-1g |
3,3'-Dibromo-4,4'-dimethoxybiphenyl |
108989-36-2 | 95% | 1g |
$58.0 | 2024-04-26 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D3603-1G |
3,3'-Dibromo-4,4'-dimethoxybiphenyl |
108989-36-2 | >95.0%(GC) | 1g |
¥490.00 | 2024-04-18 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D3603-5G |
3,3'-Dibromo-4,4'-dimethoxybiphenyl |
108989-36-2 | >95.0%(GC) | 5g |
¥1590.00 | 2024-04-18 |
3,3'-Dibromo-4,4'-dimethoxybiphenyl Suppliers
3,3'-Dibromo-4,4'-dimethoxybiphenyl Related Literature
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
Additional information on 3,3'-Dibromo-4,4'-dimethoxybiphenyl
Recent Advances in the Study of 3,3'-Dibromo-4,4'-dimethoxybiphenyl (CAS: 108989-36-2) in Chemical Biology and Pharmaceutical Research
The compound 3,3'-Dibromo-4,4'-dimethoxybiphenyl (CAS: 108989-36-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic uses. The information presented here is based on a comprehensive review of recent academic literature, industry reports, and technical documents.
Recent studies have highlighted the role of 3,3'-Dibromo-4,4'-dimethoxybiphenyl as a key intermediate in the synthesis of more complex organic molecules. Its biphenyl core, functionalized with bromine and methoxy groups, makes it a versatile building block for the development of pharmaceuticals and agrochemicals. Researchers have employed advanced synthetic techniques, such as Suzuki-Miyaura coupling and palladium-catalyzed cross-coupling reactions, to further modify this compound for specific applications. These methodologies have been optimized to improve yield and selectivity, as reported in several high-impact journals.
In the realm of biological activity, preliminary investigations suggest that 3,3'-Dibromo-4,4'-dimethoxybiphenyl exhibits moderate inhibitory effects on certain enzymes and receptors. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its potential as an inhibitor of protein kinases involved in inflammatory pathways. However, further in vitro and in vivo studies are required to fully elucidate its mechanism of action and therapeutic potential. The compound's lipophilicity and stability under physiological conditions make it a promising candidate for drug development, particularly in the treatment of chronic inflammatory diseases.
From a pharmaceutical perspective, the safety profile and pharmacokinetic properties of 3,3'-Dibromo-4,4'-dimethoxybiphenyl are currently under investigation. Early toxicological assessments indicate that the compound has a relatively low acute toxicity, but long-term exposure studies are still ongoing. Researchers are also exploring its potential as a precursor for the synthesis of novel anticancer agents, given its ability to interfere with cellular signaling pathways. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.
In conclusion, 3,3'-Dibromo-4,4'-dimethoxybiphenyl (CAS: 108989-36-2) represents a compound of growing interest in chemical biology and pharmaceutical research. Its structural versatility, combined with its emerging biological activities, positions it as a valuable tool for drug discovery and development. Future research should focus on optimizing its synthetic routes, expanding its biological screening, and evaluating its therapeutic potential in disease models. As the scientific community continues to explore this compound, it is anticipated that new and exciting applications will emerge in the coming years.
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